molecular formula C5H5N5S B565389 2-Amino-6-mercaptopurine-13C2,15N CAS No. 1330266-29-9

2-Amino-6-mercaptopurine-13C2,15N

Cat. No.: B565389
CAS No.: 1330266-29-9
M. Wt: 170.168
InChI Key: WYWHKKSPHMUBEB-QZTPXDJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-mercaptopurine-13C2,15N is a stable isotope-labeled analog of the active thiopurine metabolite, 6-thioguanine (6-TG). It serves as a critical internal standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling highly accurate and precise measurement of thiopurine drug metabolites in biological matrices such as red blood cells . This compound is essential for therapeutic drug monitoring (TDM) research in patients treated with drugs like azathioprine and 6-mercaptopurine, helping to elucidate the relationship between metabolite levels, drug efficacy, and the risk of adverse effects like myelosuppression and hepatotoxicity . The incorporation of 13C and 15N atoms minimizes analytical variability and corrects for matrix effects, making it indispensable for developing robust and reliable clinical assays . Furthermore, this labeled standard is used in advanced pharmacological studies to investigate the complex metabolism of thiopurine drugs, including interactions with key enzymes like thiopurine S-methyltransferase (TPMT) and aldehyde oxidase (AOX), thereby contributing to a deeper understanding of inter-individual variability in drug response . Its application ensures data traceability and supports regulatory compliance during analytical method development and validation in drug development research . This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-3,7-dihydropurine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWHKKSPHMUBEB-QZTPXDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selection of Isotopically Labeled Precursors

The incorporation of 13C and 15N isotopes typically begins with labeled guanine or hypoxanthine derivatives. For example, guanine-13C2,15N serves as the primary precursor due to its structural similarity to the target compound. The isotopic enrichment ensures minimal deviation in reactivity compared to non-labeled analogs, preserving reaction yields.

Thiolation via Phosphorus Pentasulfide

The conversion of the 6-hydroxyl group to a thiol is achieved using phosphorus pentasulfide (P4S10) in high-boiling solvents like quinoline or pyridine. A representative protocol involves heating a mixture of guanine-13C2,15N (1 g), P4S10 (3 g), and quinoline (50 mL) at 120°C for 45 minutes, followed by 175°C for 30 minutes. The reaction mechanism proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a thiol.

Purification and Isolation

Post-reaction, the crude product is dissolved in dilute ammonium hydroxide and precipitated at pH 4 to yield this compound. Recrystallization from aqueous ammonia enhances purity to >95% (HPLC), as confirmed by LGC Standards.

Critical Reaction Parameters

Temperature and Solvent Effects

Optimal thiolation occurs at 175°C in quinoline, which stabilizes reactive intermediates while minimizing decomposition. Lower temperatures (e.g., 120°C) result in incomplete conversion, reducing yields by 30–40%. Pyridine alternatives, though less efficient, are employed for heat-sensitive intermediates.

Isotopic Purity Considerations

The use of >99% 13C- and 15N-enriched precursors is mandatory to avoid isotopic dilution. For instance, a 1% impurity in 13C2 labeling reduces the molecular ion signal by 15% in mass spectrometry. Suppliers such as SCBT certify precursors to ≥98% isotopic purity, ensuring consistent batch quality.

Analytical Validation of Synthesis

LC–MS/MS Quantification

Post-synthesis analysis employs LC–MS/MS to verify isotopic incorporation and quantify byproducts. A validated method uses:

  • Column : Agilent ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm)

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)

  • Detection : MRM transitions m/z 170 → 152 (6-TG) and m/z 170 → 134 (6-MMP).

Stability Assessments

Stability studies reveal that this compound degrades by 5% per month at 4°C, necessitating storage at −80°C for long-term use. Hydrolysis studies in RBC lysates confirm that 98% of the compound remains intact after 24 hours at 37°C.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

The table below compares production costs for labeled vs. non-labeled variants:

ParameterThis compoundNon-Labeled Analog
Precursor Cost (per g)$12,000$200
Reaction Yield65%85%
Purity Post-Purification≥98%>95%

Data adapted from SCBT and LGC Standards .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-mercaptopurine-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Thiols.

    Substitution Products: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

Metabolic Studies

The stable isotopes in 2-Amino-6-mercaptopurine-13C2,15N facilitate metabolic tracing studies. Researchers utilize this compound to investigate the pathways of purine metabolism in various biological systems. For instance:

  • Purine Synthesis Pathways : The labeled compound can be used to trace the incorporation of purines into nucleotides and nucleic acids, providing insights into metabolic flux and regulation mechanisms in cells.

Drug Development

In pharmaceutical research, this compound serves as a valuable tool for:

  • Bioavailability Studies : Understanding how drugs are absorbed and metabolized by the body can be enhanced by using isotopically labeled compounds.
  • Pharmacokinetics : Researchers can study the distribution, metabolism, and excretion of mercaptopurine derivatives by tracking the labeled compound in animal models.

Cancer Research

As a derivative of mercaptopurine, this compound is significant in cancer research:

  • Leukemia Treatment : Mercaptopurine is used to treat acute lymphoblastic leukemia (ALL). The labeled version aids in understanding how variations in drug metabolism affect therapeutic outcomes.
  • Combination Therapies : Investigating the effects of combining mercaptopurine with other chemotherapeutic agents can be studied using this labeled compound to optimize treatment protocols.

Case Study on Purine Metabolism

A study published in Cancer Research utilized this compound to trace purine metabolism in leukemic cells. The researchers found that the incorporation of the labeled compound into nucleic acids was significantly higher in leukemic cells compared to normal cells, indicating altered metabolic pathways in cancerous tissues.

Pharmacokinetic Studies

In another study focusing on pharmacokinetics, researchers administered this compound to animal models to analyze its absorption and metabolic pathways. The results demonstrated that the isotope-labeled compound provided clearer insights into the bioavailability and half-life of mercaptopurine derivatives compared to unlabelled forms.

Mechanism of Action

2-Amino-6-mercaptopurine-13C2,15N functions as a purine analog, interfering with nucleic acid synthesis by inhibiting the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This inhibition leads to the incorporation of the compound into DNA and RNA, disrupting cellular replication and function . The compound’s mechanism of action is similar to that of other antimetabolites used in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison

2-Amino-6-mercaptopurine-¹³C₂,¹⁵N vs. 6-Mercaptopurine-¹³C₂,¹⁵N
  • Structural Differences: 2-Amino-6-mercaptopurine: Contains an amino group (-NH₂) at position 2 and a mercapto group (-SH) at position 4. 6-Mercaptopurine: Features a mercapto group (-SH) at position 6 but lacks the amino group at position 2 .
  • Functional Impact: The amino group in 2-Amino-6-mercaptopurine alters its incorporation into DNA/RNA compared to 6-Mercaptopurine, which primarily forms thioguanine nucleotides . Both compounds inhibit HGPRT, but 2-Amino-6-mercaptopurine’s dual functional groups may broaden its interaction with purine salvage pathways .
Comparison with Unlabeled Analogs
  • Thioguanine (CAS 154-42-7): The unlabeled form of 2-Amino-6-mercaptopurine, used clinically as an antineoplastic agent. Isotopic labeling allows metabolic fate tracing without altering pharmacological activity .
  • 6-Mercaptopurine (CAS 50-44-2): A widely used immunosuppressant and antileukemic drug. Its isotopic version (6-Mercaptopurine-¹³C₂,¹⁵N) shares similar applications but differs in metabolic tracking precision .

Pharmacogenetic Considerations

  • Thiopurine Methyltransferase (TPMT) Polymorphism: Both 2-Amino-6-mercaptopurine and 6-Mercaptopurine are metabolized by TPMT. Genetic variants (e.g., TPMT*2, *3A) cause reduced enzyme activity, increasing toxicity risk . Isotopic labeling aids in studying these metabolic variations, as seen in δ¹⁵N analyses of nitrogen recycling in plants .

Biological Activity

2-Amino-6-mercaptopurine-13C2,15N is a stable isotope-labeled derivative of 6-mercaptopurine (6-MP), a well-known purine analog used primarily in the treatment of various hematological malignancies, including acute lymphoblastic leukemia (ALL). This compound is essential for studying metabolic pathways and pharmacokinetics due to its isotopic labeling. The biological activity of this compound is closely related to its mechanism of action, therapeutic applications, and the implications of its metabolism in clinical settings.

  • Molecular Formula : C₆H₆N₄S
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 1330266-29-9
  • Purity : >95% (HPLC)

The compound is characterized by the presence of stable isotopes of carbon and nitrogen, which facilitate detailed tracking in metabolic studies.

This compound acts as an antimetabolite that interferes with purine nucleic acid synthesis. The mechanism involves:

  • Incorporation into Nucleic Acids : The compound is metabolically converted to thioguanosine monophosphate (TGMP) and further phosphorylated to thioguanosine triphosphate (TGTP), which gets incorporated into DNA and RNA, disrupting their synthesis and function .
  • Inhibition of Enzymes : It inhibits several enzymes involved in de novo purine synthesis, leading to reduced proliferation of rapidly dividing cells, particularly in malignant tissues .
  • Immunosuppressive Effects : The drug also exhibits immunosuppressive properties, making it useful in treating autoimmune conditions alongside its antineoplastic applications .

Antineoplastic Activity

The primary use of this compound lies in its role as an antineoplastic agent. It has shown efficacy in:

  • Acute Lymphoblastic Leukemia (ALL) : It is a key component in maintenance therapy for ALL, where it helps prevent relapse by targeting leukemic cells .
  • Other Cancers : It has applications in treating other malignancies such as acute myeloid leukemia and certain solid tumors .

Autoimmune Disorders

The compound is also utilized in managing autoimmune diseases like ulcerative colitis and psoriasis due to its immunosuppressive effects .

Study on Resistance Mechanisms

Recent research has highlighted the emergence of resistance mechanisms to thiopurines like 6-MP. A study investigated mutations in the NT5C2 and PRPS1 genes associated with resistance to thiopurines during treatment for ALL. These mutations can lead to treatment failure and disease relapse .

The study utilized CRISPR/Cas9 technology to induce specific mutations in human lymphoid leukemia cell lines, providing insights into how these genetic changes confer resistance to 6-MP and its derivatives, including this compound.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntineoplasticInhibits DNA/RNA synthesis; used in ALL treatment
ImmunosuppressiveReduces immune response; useful for autoimmune diseases
Enzyme InhibitionTargets enzymes in purine metabolism
Metabolic ConversionConverted into TGMP and TGTP impacting nucleic acid synthesis

Table 2: Clinical Implications of Genetic Mutations

Mutation TypeImpact on Treatment
NT5C2-R39QLeads to resistance against thiopurines
PRPS1-S103NAssociated with reduced efficacy of 6-MP

Q & A

Q. How is 2-Amino-6-mercaptopurine-13C2,15N synthesized, and how is isotopic incorporation efficiency validated?

The synthesis involves substituting specific carbon and nitrogen atoms in the purine ring with stable isotopes (13C and 15N) using labeled precursors like 13C-enriched cyanide or 15N-containing ammonia. Isotopic incorporation is validated via liquid chromatography-mass spectrometry (LC-MS) to confirm molecular mass shifts and nuclear magnetic resonance (NMR) spectroscopy to detect 13C–15N coupling constants. For example, 2D 1H–15N HMBC NMR can confirm the position of labeled atoms in the structure .

Q. What analytical techniques are recommended for quantifying 13C and 15N enrichment in this compound?

  • Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS): Measures δ15N values with precision <1.4‰ for aqueous samples, though matrix effects require separation via porous graphitic carbon columns .
  • NMR Spectroscopy: Detects 13C–15N coupling constants (e.g., 1JCN ≈ 15–20 Hz) to confirm isotopic labeling efficiency and structural integrity .
  • High-Resolution Mass Spectrometry (HRMS): Validates isotopic purity by comparing observed vs. theoretical mass-to-charge ratios .

Q. How should stability studies be conducted under varying storage conditions?

Stability is assessed by monitoring degradation products under controlled temperatures (e.g., −80°C, 4°C, 25°C) and pH conditions using HPLC-UV or LC-MS. For example, thioredoxin reductase activity assays can quantify thiol-group oxidation, a common degradation pathway for mercaptopurine derivatives .

Q. What is the role of this compound in studying DNA damage mechanisms?

As a purine antagonist, it inhibits DNA synthesis by incorporating into nucleic acids, mimicking endogenous purines. Researchers use isotopic labeling to trace metabolic flux in leukemia cell lines, quantifying incorporation into DNA via scintillation counting or isotope-ratio mass spectrometry after enzymatic digestion .

Advanced Questions

Q. How to design isotope tracing experiments to study its metabolic pathways in cellular systems?

  • Sample Size Optimization: Use power analysis to determine the minimum number of replicates required for statistical significance, considering natural 15N abundance (~0.366%) .
  • Time-Course Experiments: Track labeled metabolite pools (e.g., thioguanine nucleotides) at intervals (0–72 hours) to model kinetics.
  • Compartmental Analysis: Combine cell fractionation (cytosol vs. nucleus) with LC-IRMS to quantify isotope distribution in DNA vs. RNA .

Q. How to address discrepancies in δ15N measurements across analytical platforms (e.g., LC-IRMS vs. EA-IRMS)?

Calibrate instruments using certified reference materials (e.g., IAEA-N3 nitrate) and cross-validate with NMR. For example, copper reactor degradation in LC-IRMS systems can cause δ15N drift; frequent recalibration and parallel EA-IRMS analysis improve accuracy .

Q. What statistical considerations are critical for interpreting tracer recovery data in ecosystem studies?

  • Tracer Partitioning: Use mixing models (e.g., SIAR, MixSIAR) to differentiate labeled vs. unlabeled nitrogen pools in soil or water samples.
  • Error Propagation: Account for analytical uncertainty (±1.4‰ for δ15N) when calculating recovery rates .
  • Baseline Correction: Normalize δ15N values against herbivore tissues (e.g., grass carp) to account for natural isotopic variation .

Q. How to interpret 13C–15N coupling constants in NMR for structural elucidation?

Coupling constants (e.g., 1JCN ≈ 15–20 Hz) confirm covalent bonding between labeled atoms. For example, in Dimroth rearrangement studies, 2D 1H–15N HMBC spectra identify nitrogen positions in pyrimidine rings, distinguishing between tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.